N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

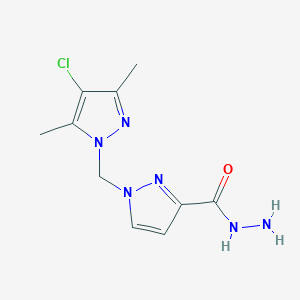

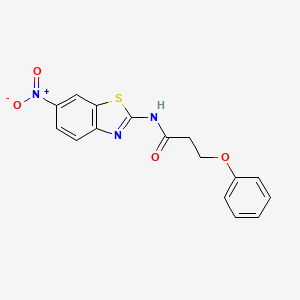

N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide, also known as Octahydroindolizin-7-yl prop-2-enamide, is a chemical compound with potential applications in scientific research. It is a cyclic amide that contains an indolizidine ring system and an unsaturated propenamide group. This compound has been synthesized using various methods and has shown promising results in various scientific studies.

Applications De Recherche Scientifique

Enaminone Chemistry in Heterocyclic Synthesis

Enaminones are synthesized via rhodium-catalyzed denitrogenative rearrangement reactions from propargylic alcohols and N-sulfonyl azides, leading to various heterocycles (Miura et al., 2012). This process involves intramolecular migration and the formation of α-imino rhodium(II) carbenoid species, demonstrating enaminones' versatility in synthesizing heterocyclic compounds.

Synthesis of Geometrically Defined Enamides

The isomerization of N-allyl amides to form geometrically defined, highly substituted Z-enamides showcases a novel method for accessing enamides with exceptional geometric selectivity (Trost et al., 2017). This technique is pivotal for the asymmetric incorporation of nitrogen functionalities into various bioactive pharmacophores.

Contributions to Nitrogen-Containing Heterocycles

The treatment of α-acetamido-cinnamhydrazides with aromatic aldehydes yields compounds that, upon reaction with methyl isothiocyanate, produce novel 1,2,4-triazaperhydroines with significant biological activity potential (Kumari et al., 2006). These reactions exemplify the use of enaminones in the synthesis of nitrogen-containing heterocycles with potential applications in pharmaceuticals and agrochemicals.

Synthesis of Indolizino and Quinolizidine Alkaloids

Enaminones serve as versatile intermediates for the synthesis of indolizidine and quinolizidine alkaloids, compounds with notable biological activities (Michael et al., 2008). The enantioselective synthesis described in the study paves the way for the total synthesis of a range of bioactive compounds.

Building Blocks for Substituted Pyrazoles

Enaminones are key intermediates in the synthesis of substituted pyrazoles, demonstrating significant antitumor and antimicrobial activities (Riyadh, 2011). This highlights the role of enaminones in developing novel therapeutic agents.

Mécanisme D'action

Target of Action

The primary targets of N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide are currently unknown. The compound’s structure is similar to certain naphthalene derivatives

Mode of Action

Related compounds are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .

Propriétés

IUPAC Name |

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-2-11(14)12-9-5-7-13-6-3-4-10(13)8-9/h2,9-10H,1,3-8H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZVBKMZBVSPTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCN2CCCC2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2988829.png)

![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2988832.png)

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2988835.png)

![2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2988836.png)

![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2988838.png)

![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/no-structure.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2988842.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2988844.png)

![(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2988845.png)

![ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2988847.png)